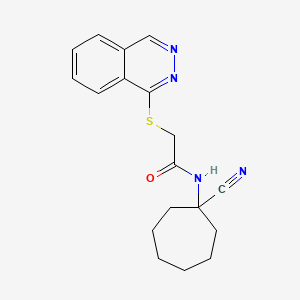

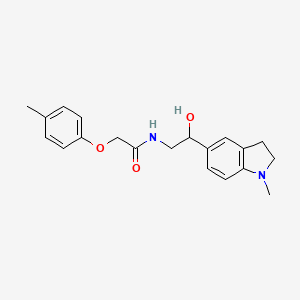

![molecular formula C19H19N3O3 B2753509 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide CAS No. 946382-14-5](/img/structure/B2753509.png)

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide” is a chemical compound with the molecular formula C15H13N3O2S . It belongs to the class of heterocyclic compounds known as pyrimidopyrimidines . These compounds have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .

Synthesis Analysis

The synthesis of pyrimidopyrimidines involves several steps. One method involves the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a synthon for the preparation of N-(6,8-dihydroxy-4-oxo-4H-pyrimido[1,6-a]pyrimidin-3-yl)benzamide from heterocyclic α-amino compounds in acetic acid . Another method involves the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidopyrimidine scaffold. The keto oxygen atom at position C-4 and the nitrogen atom of the amide group are key structural features .Chemical Reactions Analysis

One notable chemical reaction involving this compound is the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one . This reaction proceeds under mild conditions and can be executed on a gram scale .科学的研究の応用

Drug Delivery Systems

The compound’s lipophilic nature and stability make it suitable for incorporation into drug delivery systems. Scientists are exploring its use as a carrier for targeted drug delivery, enhancing the bioavailability of therapeutic agents. By conjugating it with specific ligands, researchers aim to develop personalized treatments for various diseases.

These applications highlight the versatility and potential of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide in scientific research. Further studies and collaborations across disciplines will unlock its full range of benefits. 🌟

作用機序

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have been evaluated for their in vitro anti-HIV-1 activity . Molecular docking studies suggest that these compounds bind into the active site of PFV integrase (IN), a key enzyme in the HIV-1 life cycle .

将来の方向性

Future research could focus on further exploring the biological activities of this compound and its derivatives. Given their potential anti-HIV-1 activity , these compounds could provide a good basis for the development of new therapeutic agents. Additionally, further studies could investigate the reactivity of the substituents attached to the pyrimidopyrimidine skeleton .

特性

IUPAC Name |

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-4-25-15-10-6-5-9-14(15)18(23)21-16-13(3)20-17-12(2)8-7-11-22(17)19(16)24/h5-11H,4H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIFKIKNZLQRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2753428.png)

![3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2753429.png)

![(4-Methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753430.png)

![(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2753434.png)

![2-[2-[(2-Chloroacetyl)amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753445.png)

![2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2753449.png)